2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18588463
InChI: InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3
SMILES:
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol

2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile

CAS No.:

Cat. No.: VC18588463

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile -

Specification

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
IUPAC Name 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile
Standard InChI InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3
Standard InChI Key YICWHNNYQGGJPG-UHFFFAOYSA-N
Canonical SMILES CC(C#C)(C1=NC=C(S1)C#N)O

Introduction

Structural Characteristics and Molecular Identification

The molecular architecture of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is defined by a thiazole core substituted at the 2-position with a 2-hydroxybut-3-yn-2-yl group and at the 5-position with a nitrile functional group. The IUPAC name for this compound is 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile, and its canonical SMILES representation is CC(C#C)(C1=NC=C(S1)C#N)O. Key structural identifiers are summarized in Table 1.

Table 1: Molecular Identification of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile

PropertyValue
Molecular FormulaC₈H₆N₂OS
Molecular Weight178.21 g/mol
IUPAC Name2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile
Canonical SMILESCC(C#C)(C1=NC=C(S1)C#N)O
PubChem CID58221702
Standard InChIInChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3
Standard InChIKeyYICWHNNYQGGJPG-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile typically involves multi-step protocols common to thiazole derivatives. While exact reaction conditions are proprietary, general approaches can be inferred from analogous syntheses:

  • Thiazole Ring Formation: Cyclization reactions using α-haloketones or thioureas are standard for constructing the thiazole nucleus. For example, the Hantzsch thiazole synthesis—a condensation of α-haloketones with thioamides—could generate the thiazole backbone.

  • Propargyl Alcohol Incorporation: The 2-hydroxybut-3-yn-2-yl group is likely introduced via nucleophilic addition to a carbonyl group. A Grignard or organozinc reagent (e.g., propargyl magnesium bromide) reacting with a ketone precursor could yield the tertiary alcohol .

  • Nitrile Functionalization: The 5-position nitrile may be installed through cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cross-coupling .

Critical factors influencing yield and purity include solvent choice (e.g., tetrahydrofuran for Grignard reactions), temperature control, and catalysts (e.g., Pd for cross-coupling) . Optimization of these parameters remains an area for further investigation.

Physicochemical Properties

While experimental data for this compound are sparse, its properties can be extrapolated from structural analogs:

  • Solubility: The nitrile and hydroxyl groups suggest moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Melting Point: Thiazole derivatives with similar substituents typically exhibit melting points between 120–180°C.

  • Stability: The alkyne moiety may render the compound sensitive to oxidation, necessitating storage under inert atmospheres.

Spectroscopic characterization would involve:

  • ¹H NMR: Signals for the thiazole protons (δ 7.5–8.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm), and alkyne protons (δ 2.0–2.5 ppm).

  • IR: Peaks for -C≡N (~2240 cm⁻¹), -OH (~3300 cm⁻¹), and C≡C (~2100 cm⁻¹).

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its thiazole ring, nitrile, and propargyl alcohol groups:

  • Thiazole Ring Modifications:

    • Electrophilic substitution at the 4-position (meta to nitrile) is plausible, with bromination or nitration requiring Lewis acid catalysts .

    • Ring-opening reactions under strong acidic or basic conditions could yield thioamides or mercapto derivatives.

  • Nitrile Transformations:

    • Hydrolysis to carboxylic acids using aqueous acid or base.

    • Reduction to primary amines via lithium aluminum hydride.

  • Propargyl Alcohol Reactivity:

    • Click Chemistry: The alkyne can participate in Huisgen cycloadditions with azides to form triazoles .

    • Oxidation: Transition metal catalysts (e.g., MnO₂) may oxidize the alcohol to a ketone .

A notable reaction pathway is the iodine-mediated cyclization observed in related propargyl alcohol systems, which could form fused heterocycles under cryogenic conditions .

TargetProposed Mechanism
Tyrosine KinasesCompetitive inhibition at ATP-binding site
β-TubulinDisruption of microtubule polymerization
Bacterial Penicillin-Binding ProteinsCovalent modification of active-site serine

Further research should prioritize in vitro assays (e.g., MTT for cytotoxicity) and in silico docking studies to validate these hypotheses.

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